molecular formula C17H24N2O3S2 B5320308 N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Numéro de catalogue B5320308
Poids moléculaire: 368.5 g/mol
Clé InChI: SGKYQUCWFOPUPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of JAK enzymes, which play a key role in regulating immune responses.

Mécanisme D'action

CP-690,550 works by selectively inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, the drug targets N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which is primarily expressed in immune cells. By inhibiting N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells, which are involved in the inflammatory response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects on the immune system. The drug has been shown to reduce the production of cytokines, which are signaling molecules that play a key role in regulating immune responses. In addition, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells. These effects can help to reduce inflammation and other immune-related symptoms associated with diseases such as rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages as a tool for studying immune responses in the laboratory. The drug is highly selective for N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which allows researchers to specifically target this enzyme in their experiments. In addition, CP-690,550 has been extensively studied in both in vitro and in vivo models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, there are also limitations to the use of CP-690,550 in lab experiments. The drug is highly potent and can have off-target effects at higher concentrations, which can complicate data interpretation. In addition, the pharmacokinetics of CP-690,550 can vary depending on the species being studied, which can make it difficult to extrapolate results from one model to another.

Orientations Futures

There are several future directions for research on CP-690,550 and N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors more broadly. One area of interest is the development of more selective this compound inhibitors that can target specific isoforms of the enzyme. This could help to reduce the risk of off-target effects and improve the safety profile of these drugs.
Another area of interest is the use of this compound inhibitors in combination with other therapies, such as biologic drugs. This approach could help to enhance the efficacy of these treatments and reduce the risk of drug resistance.
Finally, there is ongoing research into the potential of this compound inhibitors in the treatment of other diseases beyond rheumatoid arthritis and psoriasis, including cancer and viral infections. These studies could help to identify new therapeutic applications for these drugs and expand their clinical utility.

Méthodes De Synthèse

CP-690,550 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is reacted with 2-bromoethylcyclopentane in the presence of a base to form the intermediate product. The intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product, CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. By modulating the activity of these enzymes, CP-690,550 can help to reduce inflammation and other immune-related symptoms associated with these diseases.

Propriétés

IUPAC Name

N-(2-cyclopentylsulfanylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c20-17-6-3-12-19(17)14-7-9-16(10-8-14)24(21,22)18-11-13-23-15-4-1-2-5-15/h7-10,15,18H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKYQUCWFOPUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.